molecular formula C21H21NO4S B284046 N-isobutyryl-N-(4-methoxyphenyl)-2-naphthalenesulfonamide

N-isobutyryl-N-(4-methoxyphenyl)-2-naphthalenesulfonamide

Cat. No.: B284046
M. Wt: 383.5 g/mol
InChI Key: IREBCVDZEQGLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyryl-N-(4-methoxyphenyl)-2-naphthalenesulfonamide, also known as NBMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry due to their diverse pharmacological properties. NBMS has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of N-isobutyryl-N-(4-methoxyphenyl)-2-naphthalenesulfonamide involves its interaction with the microtubule network in cells. This compound binds to the colchicine binding site on tubulin, which disrupts the microtubule network and inhibits cell division. This disruption of the microtubule network also leads to the activation of the caspase pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-isobutyryl-N-(4-methoxyphenyl)-2-naphthalenesulfonamide for lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of anticancer drugs with fewer side effects. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-isobutyryl-N-(4-methoxyphenyl)-2-naphthalenesulfonamide. One area of interest is the development of this compound-based anticancer drugs that can be used in clinical settings. Researchers are also investigating the potential of this compound in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders. Additionally, studies are being conducted to improve the solubility and bioavailability of this compound, which could enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-isobutyryl-N-(4-methoxyphenyl)-2-naphthalenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with isobutyryl chloride in the presence of anhydrous aluminum chloride. This reaction results in the formation of N-isobutyryl-4-methoxybenzenesulfonamide, which is then reacted with 2-naphthol to yield this compound. The overall yield of this synthesis method is around 60%, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

N-isobutyryl-N-(4-methoxyphenyl)-2-naphthalenesulfonamide has been extensively studied for its potential applications in scientific research. One of the major research areas in which this compound has been investigated is cancer research. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.

Properties

Molecular Formula

C21H21NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-N-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C21H21NO4S/c1-15(2)21(23)22(18-9-11-19(26-3)12-10-18)27(24,25)20-13-8-16-6-4-5-7-17(16)14-20/h4-15H,1-3H3

InChI Key

IREBCVDZEQGLCK-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

solubility

0.8 [ug/mL]

Origin of Product

United States

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